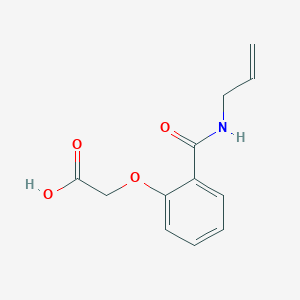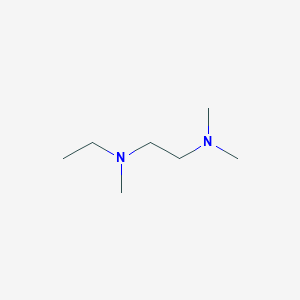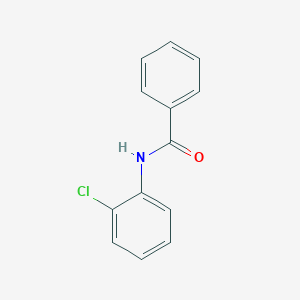
Bismuth;ytterbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth;ytterbium is a compound formed by the combination of bismuth and ytterbium in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bismuth, compd. with ytterbium (1:1) typically involves the direct combination of bismuth and ytterbium metals. The metals are heated together in a controlled environment to ensure the correct stoichiometric ratio is achieved. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as vacuum induction melting or arc melting. These methods ensure high purity and uniformity of the final product. The metals are melted together under vacuum or inert gas conditions to prevent contamination and oxidation.
Chemical Reactions Analysis
Types of Reactions
Bismuth;ytterbium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of bismuth and ytterbium.
Reduction: It can be reduced back to its constituent metals under appropriate conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include bismuth oxide, ytterbium oxide, and various substituted compounds depending on the reagents used.
Scientific Research Applications
Bismuth;ytterbium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bismuth and ytterbium compounds.
Materials Science: The compound is studied for its potential use in advanced materials, including superconductors and magnetic materials.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the production of specialized alloys and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which bismuth, compd. with ytterbium (1:1) exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress in cells.
Metal Ion Interaction: The compound can interact with metal ions in biological systems, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bismuth and rare earth metal combinations, such as:
- Bismuth, compd. with lanthanum (1:1)
- Bismuth, compd. with cerium (1:1)
- Bismuth, compd. with neodymium (1:1)
Uniqueness
Bismuth;ytterbium is unique due to the specific properties imparted by the combination of bismuth and ytterbium. These properties include unique electronic, magnetic, and catalytic characteristics that are not observed in other similar compounds.
Properties
CAS No. |
12010-61-6 |
|---|---|
Molecular Formula |
BiYb |
Molecular Weight |
382.03 g/mol |
IUPAC Name |
bismuth;ytterbium |
InChI |
InChI=1S/Bi.Yb |
InChI Key |
LFTVQMXNFSJCFX-UHFFFAOYSA-N |
SMILES |
[Yb].[Bi] |
Canonical SMILES |
[Yb].[Bi] |
| 12010-61-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[G]chrysene](/img/structure/B86070.png)


![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)




